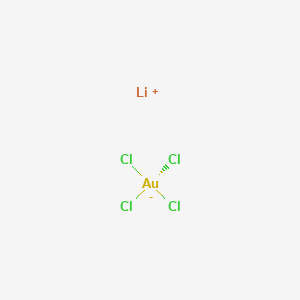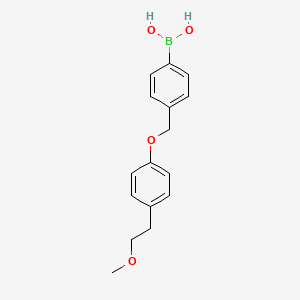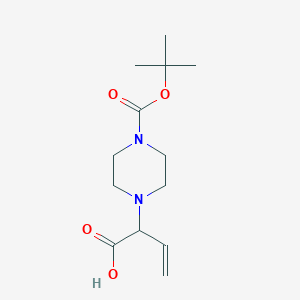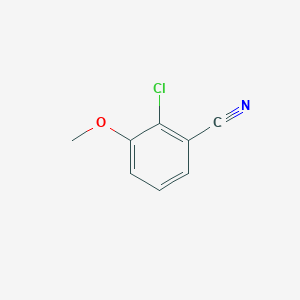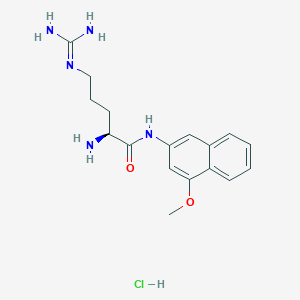
アルギニン-4M-ベタイン塩酸塩
概要
説明
Arginine-4M-betana hydrochloride salt, also known as L-arginine 4-methoxy-β-naphthylamide hydrochloride, is a chemical compound with the molecular formula C17H23N5O2•HCl and a molecular weight of 365.86 g/mol . This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.
科学的研究の応用
Arginine-4M-betana hydrochloride salt has a wide range of scientific research applications, including:
作用機序
Target of Action
The primary targets of Arginine-4M-betana hydrochloride salt are likely to be similar to those of its individual components, arginine and betaine. Arginine, an essential amino acid, is physiologically active in the L-form . Betaine, also known as trimethylglycine, is widely distributed in animals, plants, and microorganisms .
Mode of Action
Arginine-4M-betana hydrochloride salt’s mode of action is likely a combination of the actions of arginine and betaine. Arginine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO . Betaine functions physiologically as an important osmoprotectant and methyl group donor . It ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .
Biochemical Pathways
Betaine is a substrate of choline and can be converted to DMG via demethylation to ultimately become glycine . Most of these reactions occur in the mitochondria . The demethylation reaction converts homocysteine to methionine . Arginine is the key enzyme that catalyzes the hydrolysis of L-arginine, a semi-essential amino acid, into L-ornithine and urea .
Pharmacokinetics
The choice of a particular salt formulation is based on numerous factors such as api chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API .
Result of Action
The molecular and cellular effects of Arginine-4M-betana hydrochloride salt’s action are likely to be a combination of the effects of arginine and betaine. Several studies show that betaine protects against the development of alcohol-induced hepatic steatosis, apoptosis, and accumulation of damaged proteins . Additionally, it can significantly prevent/attenuate progressive liver injury by preserving gut integrity and adipose function .
Action Environment
The action, efficacy, and stability of Arginine-4M-betana hydrochloride salt can be influenced by various environmental factors. For instance, the presence of the substrate protein affects the quaternary structure of αB-crystallin, causing its disassembly . This is inextricably linked to the anti-aggregation activity of αB-crystallin, which in turn affects its PPI with the target protein . Furthermore, the natural betaine has superior functional properties compared to its synthetic analogue, and its use is preferred by the industry .
将来の方向性
The choice of a particular salt formulation is based on numerous factors such as API chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arginine-4M-betana hydrochloride salt involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:
Fermentation Liquid Preparation: The initial step involves the preparation of a fermentation liquid containing the necessary microorganisms.
Slant Culture and Strain Shaking: The microorganisms are cultured on a slant medium and then shaken to promote growth.
Primary and Secondary Seed Culture: The microorganisms are transferred to a seed culture medium for further growth.
Subsequent Fermentation: The microorganisms are fermented to produce the desired compound.
Extraction and Refining: The fermented product is extracted and refined to obtain the pure compound.
Secondary Crystallization and Decoloration: The compound is crystallized and decolorized to achieve the final product.
Industrial Production Methods
Industrial production of Arginine-4M-betana hydrochloride salt follows similar steps but on a larger scale. The process involves the use of bioreactors for fermentation, followed by large-scale extraction and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
Arginine-4M-betana hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
類似化合物との比較
Similar Compounds
Some compounds similar to Arginine-4M-betana hydrochloride salt include:
L-Arginine: A naturally occurring amino acid with similar biological functions.
Betaine: A compound with similar methyl-donor properties and health benefits.
L-Arginine Ethyl Ester: A derivative of L-arginine with enhanced bioavailability.
Uniqueness
Arginine-4M-betana hydrochloride salt is unique due to its specific chemical structure, which allows it to interact with various molecular targets and pathways differently compared to other similar compounds. Its potential therapeutic and industrial applications further highlight its uniqueness.
特性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2.ClH/c1-24-15-10-12(9-11-5-2-3-6-13(11)15)22-16(23)14(18)7-4-8-21-17(19)20;/h2-3,5-6,9-10,14H,4,7-8,18H2,1H3,(H,22,23)(H4,19,20,21);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLBAGMRDLTBD-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585068 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61876-75-3 | |
| Record name | N~5~-(Diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Arginine 4-methoxy β-naphthylamidehydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1602478.png)
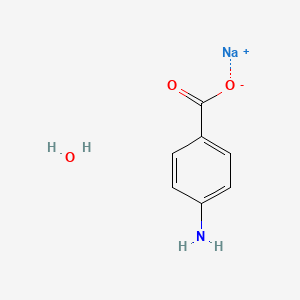
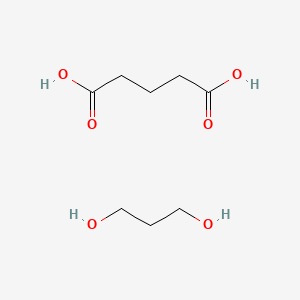
![(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1602486.png)
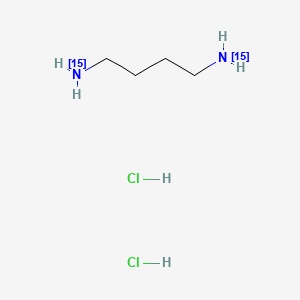
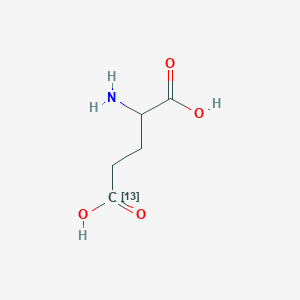

![2,3-Bis[(2S,5S)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1602492.png)

![(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol](/img/structure/B1602495.png)
